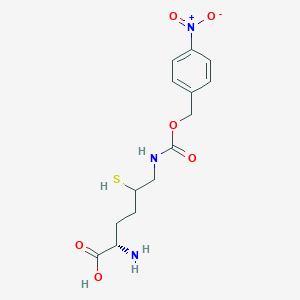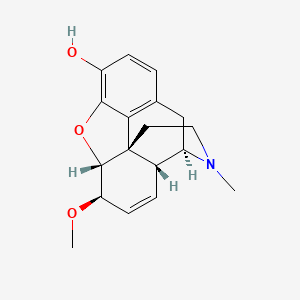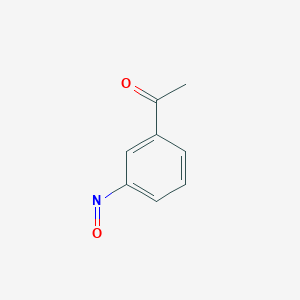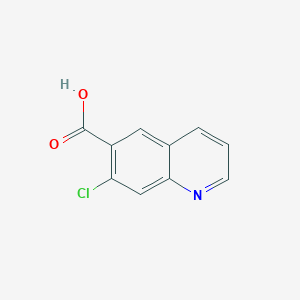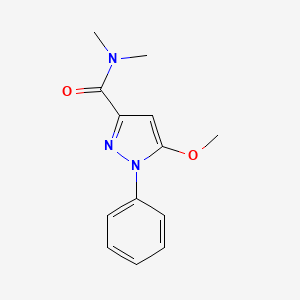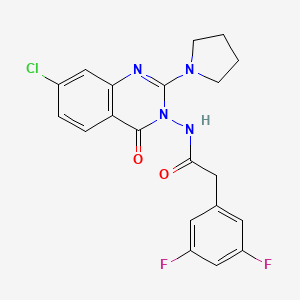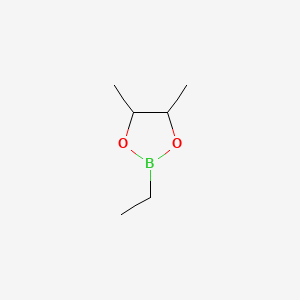
2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane is an organoboron compound with the molecular formula C6H13BO2 and a molecular weight of 127.98 g/mol This compound is part of the dioxaborolane family, which is known for its unique structure featuring a boron atom bonded to two oxygen atoms within a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane typically involves the hydroboration of alkenes or alkynes. Hydroboration is a process where a boron-hydrogen bond is added across a carbon-carbon double or triple bond . This reaction is usually rapid and can be catalyzed by transition metals such as palladium or platinum.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydroboration processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: It can be reduced to form boranes.
Substitution: The boron atom can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the dioxaborolane ring .
Major Products
The major products formed from these reactions include boronic acids, borates, and substituted dioxaborolanes. These products are valuable intermediates in organic synthesis and materials science .
Wissenschaftliche Forschungsanwendungen
2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various organic and inorganic molecules. The boron atom in the compound can coordinate with electron-rich species, facilitating reactions such as cross-coupling and hydroboration . The molecular targets and pathways involved depend on the specific application, but generally, the compound acts as a versatile intermediate in chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: This compound has a similar dioxaborolane structure but with different substituents, leading to variations in reactivity and applications.
2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound features an ethynyl group, which imparts unique properties for use in polymer chemistry and materials science.
4,4,5,5-Tetramethyl-2-vinyl-1,3,2-dioxaborolane: The presence of a vinyl group makes this compound suitable for polymerization reactions.
Uniqueness
2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane is unique due to its specific combination of ethyl and dimethyl groups, which enhance its stability and reactivity in various chemical processes. This makes it a valuable reagent in organic synthesis and industrial applications .
Eigenschaften
CAS-Nummer |
57633-64-4 |
|---|---|
Molekularformel |
C6H13BO2 |
Molekulargewicht |
127.98 g/mol |
IUPAC-Name |
2-ethyl-4,5-dimethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C6H13BO2/c1-4-7-8-5(2)6(3)9-7/h5-6H,4H2,1-3H3 |
InChI-Schlüssel |
JNXNAKAJVUOYQG-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)C)C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


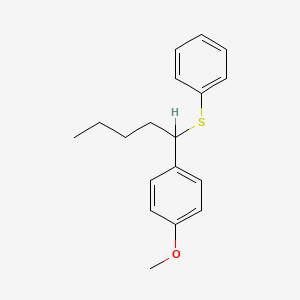
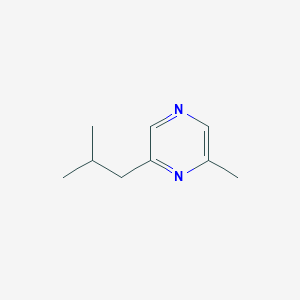

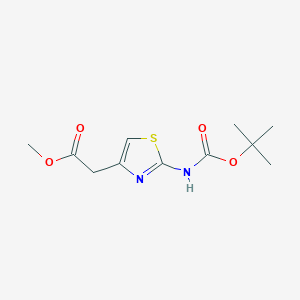
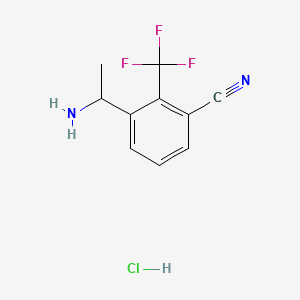
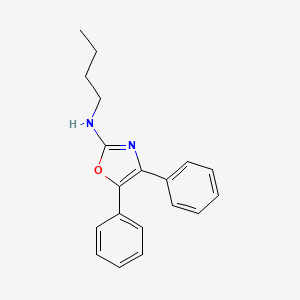
![2-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13945139.png)
![2-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanamine](/img/structure/B13945142.png)
